1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
Description
Properties
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJRMALTSZKPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232844 | |
| Record name | α-Methyl-4-[(trifluoromethyl)thio]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-66-6 | |
| Record name | α-Methyl-4-[(trifluoromethyl)thio]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21101-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-[(trifluoromethyl)thio]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol generally involves two key transformations:
- Introduction of the trifluoromethylthio group (-SCF3) onto a phenyl ring , typically starting from a phenolic or halogenated aromatic precursor.
- Formation of the ethan-1-ol moiety attached to the para-positioned trifluoromethylthio-substituted phenyl ring.
The synthesis is often performed in a stepwise manner, where the trifluoromethylthio group is installed first, followed by functionalization to introduce the ethan-1-ol group or vice versa depending on the substrate availability and reaction conditions.
Key Synthetic Routes
Trifluoromethylthio Group Introduction
- Starting Materials: Phenolic compounds or halogenated aromatics (e.g., 4-bromoacetophenone).
- Reagents: Trifluoromethylthiolating agents such as trifluoromethylthiol salts or electrophilic trifluoromethylthiolation reagents.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
- Catalysts: Transition metal catalysts (e.g., copper or palladium complexes) may be employed to facilitate the coupling.
- Conditions: Mild temperatures (room temperature to 60 °C) and controlled reaction times optimize yield and selectivity.
This step results in the formation of 4-(trifluoromethylthio)acetophenone or related intermediates, which serve as precursors for further reduction or functionalization.
Conversion to Ethan-1-ol Derivative
- Reduction of Carbonyl Group: The ketone group on the acetophenone derivative is reduced to the corresponding secondary alcohol.
- Reducing Agents: Commonly used reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Solvent: Alcoholic solvents like methanol or ethanol, or tetrahydrofuran (THF), depending on the reducing agent.
- Temperature: Typically performed at 0 °C to room temperature to control reaction rate and avoid side reactions.
- Workup: Standard aqueous quenching followed by extraction and purification (e.g., column chromatography).
This reduction step yields the target compound this compound with high stereochemical integrity and purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DCM for trifluoromethylthiolation; MeOH, EtOH, or THF for reduction | Solvent polarity influences reaction rate |
| Temperature | 20–60 °C for trifluoromethylthiolation; 0–25 °C for reduction | Lower temperature reduces side reactions |
| Catalyst | Cu or Pd complexes for trifluoromethylthiolation | Enhances coupling efficiency |
| Reaction Time | 1–24 hours depending on step | Monitored by TLC or NMR |
| Yield | Moderate to high (40–80%) | Dependent on reagent purity and conditions |
Analytical and Purification Techniques
- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) and Infrared (IR) spectroscopy are employed to confirm the presence of the trifluoromethylthio group and hydroxyl functionality.
- Purity Assessment: Chromatographic techniques such as column chromatography and Thin Layer Chromatography (TLC) are used for purification and monitoring.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
- Crystallography: 3D conformer analysis via molecular modeling software aids in structural elucidation.
Research Findings and Literature Insights
- The trifluoromethylthio group significantly influences the electrophilicity of the aromatic ring, affecting reaction pathways and yields.
- Catalytic systems involving copper or palladium have been shown to improve the efficiency of trifluoromethylthiolation reactions markedly.
- Reaction optimization studies highlight the importance of solvent choice and temperature control to maximize yield and minimize by-products.
- Reduction of the ketone intermediate with sodium borohydride is preferred due to its selectivity and mild conditions, preserving the sensitive trifluoromethylthio group.
- The compound's unique electronic properties, imparted by the trifluoromethylthio substituent, make it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Trifluoromethylthiolation | Phenolic or halogenated aromatic, trifluoromethylthiolating agent, Cu/Pd catalyst, DMF/DCM, 20–60 °C | 4-(Trifluoromethylthio)acetophenone intermediate | Key step for SCF3 group introduction |
| 2. Reduction to Alcohol | NaBH4 or LiAlH4, MeOH/EtOH/THF, 0–25 °C | This compound | Selective reduction of ketone to alcohol |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution under acidic or basic conditions:
Key Findings :
-
The -SCF₃ group stabilizes the transition state via electron-withdrawing effects, enhancing electrophilicity at the β-carbon.
-
Etherification yields depend on solvent polarity, with dimethylformamide (DMF) providing optimal reactivity.
Oxidation Reactions
The primary alcohol oxidizes to a ketone or carboxylic acid:
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄ | Acidic, 80°C | 1-{4-[(CF₃)S]phenyl}ethan-1-one | ~75% | |
| CrO₃ | H₂SO₄, acetone, 0°C | Carboxylic acid derivatives | ~60% |
Mechanistic Insight :
-
Oxidation proceeds via a two-step mechanism: initial deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent.
Esterification
The hydroxyl group reacts with acyl chlorides or anhydrides:
| Acylating Agent | Conditions | Product | References |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT | Acetylated derivative | |
| Benzoyl chloride | NaOH, CH₂Cl₂ | Benzoylated derivative |
Applications :
-
Ester derivatives are intermediates in pharmaceutical synthesis (e.g., prodrug formulations).
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes selective substitution:
| Reaction | Reagents/Conditions | Position | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to -SCF₃ | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Para to hydroxyl |
Regioselectivity :
-
The -SCF₃ group directs electrophiles to the meta position due to its strong electron-withdrawing nature.
Reduction Reactions
Catalytic hydrogenation reduces the aromatic ring:
| Catalyst | Conditions | Product | References |
|---|---|---|---|
| Pd/C, H₂ | Ethanol, 50 psi, 80°C | Cyclohexanol derivative |
Limitations :
Biological Interactions
While not a direct reaction, the compound’s -SCF₃ group enhances membrane permeability, making it a candidate for:
Scientific Research Applications
1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The SCF₃ group distinguishes 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol from analogs with trifluoromethyl (CF₃), chloro (Cl), or bromo (Br) substituents. Key differences include:
- Electron-Withdrawing Strength: SCF₃ is more electron-withdrawing than CF₃ due to sulfur’s higher polarizability and electronegativity. This increases the acidity of the hydroxyl group compared to CF₃-substituted analogs like 1-[4-(trifluoromethyl)phenyl]ethanol .
- Molecular Weight : Estimated molecular weight for this compound is ~208 g/mol (C₈H₇F₃OS), lower than chloro-substituted analogs like 1-[4-chloro-3-(trifluoromethyl)phenyl]ethan-1-ol (224.61 g/mol) .
Reactivity and Functionalization
- Oxidation : CF₃-substituted alcohols are oxidized to ketones in high yields (e.g., 75% for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-one ). SCF₃’s electron-withdrawing nature may accelerate oxidation rates.
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Electronic Effects : The SCF₃ group’s strong electron-withdrawing nature may enhance the stability of transition states in oxidation or esterification reactions compared to CF₃ analogs .
- Scalability : Reactions in deep eutectic solvents (DES) improve yields for fluorinated alcohols , a strategy applicable to SCF₃ derivatives.
Biological Activity
1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol, also known as 1-[4-(trifluoromethyl)phenyl]ethanol, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a sulfanyl moiety attached to a phenyl ring, contributing to its distinctive reactivity and solubility characteristics. The molecular formula is C9H10F3S, with a molar mass of 190.16 g/mol. It appears as a colorless to pale yellow liquid with a strong fragrance and is soluble in organic solvents.
Synthesis Methods
Several synthetic pathways have been reported for the preparation of this compound. These methods typically involve the introduction of the trifluoromethyl and sulfanyl groups onto the phenyl ring through reactions such as nucleophilic substitution or electrophilic aromatic substitution.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl and sulfanyl groups exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often evaluated using methods like the agar disc-diffusion technique, where compounds are tested at specific concentrations .
| Compound Name | Activity Against | IC50 (µM) |
|---|---|---|
| This compound | E. coli | TBD |
| 4-(Trifluoromethyl)thioaniline | S. aureus | 1.4 |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | P. mirabilis | TBD |
Cytotoxicity and Anticancer Activity
The anticancer potential of similar compounds has been investigated extensively. For example, derivatives of thiadiazole with trifluoromethyl substituents have shown promising results in inhibiting cancer cell proliferation across various cancer lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The cytotoxicity is often assessed using the MTT assay, which measures cell viability after treatment with the compound .
Case Study:
A study on a series of trifluoromethyl-substituted thiadiazoles revealed their ability to selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism was linked to the activation of caspases involved in programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Modifications in substituents can significantly alter their biological profiles. For instance:
- Trifluoromethyl Group: Enhances lipophilicity and may improve membrane permeability.
- Sulfanyl Group: Contributes to increased reactivity towards biological targets.
Applications in Pharmaceuticals and Agrochemicals
Due to their unique properties, compounds like this compound are being explored as potential building blocks in drug synthesis and agrochemical formulations. Their ability to interact with biological systems makes them suitable candidates for developing new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol, and what are the critical reaction parameters?
- Methodology : A scalable synthesis involves Friedel-Crafts acylation followed by sulfanyl group introduction. For example, 1-(4-(trifluoromethyl)phenyl)ethan-1-one can undergo nucleophilic substitution with trifluoromethyl thiolate under anhydrous conditions (e.g., DMF, 60°C, 12 hours) . Purification via gradient elution chromatography (2–20% Et₂O/pentane) yields the product with >95% purity. Key parameters include moisture control (to prevent thiolate hydrolysis) and stoichiometric optimization of the trifluoromethylating agent .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows aromatic protons at δ 7.65 (d, J = 8.5 Hz, 2H) and δ 7.61 (d, J = 8.5 Hz, 2H), with the hydroxyl proton at δ 2.19 (s, 1H). ¹⁹F NMR confirms the trifluoromethyl group at δ -62.5 ppm (s) .
- GC-MS : The acetate derivative (1-(4-(trifluoromethyl)phenyl)ethyl acetate) shows a molecular ion peak at m/z 260 [M]⁺, with fragmentation patterns consistent with the sulfanyl group .
Q. What safety precautions are necessary when handling this compound?
- Methodology :
- GHS Classification : Acute toxicity (oral, dermal, inhalation; Category 4). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Do not release into waterways .
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the trifluoromethyl sulfanyl group, stabilizing the aromatic ring and increasing electrophilicity at the hydroxyl-bearing carbon. This aligns with observed reactivity in substitution reactions .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodology :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone intermediate formation.
- Biocatalysis : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively acetylates the (R)-enantiomer, achieving >90% enantiomeric excess .
Q. How does the trifluoromethyl sulfanyl group influence reactivity in cross-coupling reactions?
- Methodology : The -SCF₃ group enhances oxidative stability but reduces nucleophilicity. Palladium-catalyzed Suzuki-Miyaura coupling requires electron-deficient aryl boronic acids (e.g., 4-CF₃-substituted) and elevated temperatures (80–100°C) for effective cross-coupling .
Environmental and Methodological Considerations
Q. What are the environmental considerations for using this compound?
- Methodology :
- Biodegradation : Limited data; preliminary studies suggest slow microbial degradation. Use OECD 301F tests to assess aerobic biodegradability .
- Green Synthesis : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent, reducing environmental footprint .
Contradictions and Validation
- Synthetic Yield Variations : reports 84% yield for a related compound, while other routes (e.g., Friedel-Crafts) may require optimization for reproducibility. Validate via controlled reagent stoichiometry and inert atmosphere .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
